molecular formula C7H13ClN2O2 B1380530 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864055-81-1

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1380530
CAS No.: 1864055-81-1
M. Wt: 192.64 g/mol
InChI Key: IISYLWGHBGKWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an aminopropyl group and a dione functionality. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of pyrrolidine-2,5-dione with 1-aminopropane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups or other reduced forms.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes or receptors, leading to modulation of their activity. The dione functionality may also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidine-2,5-dione: Lacks the aminopropyl group, resulting in different reactivity and applications.

    1-(2-Aminoethyl)pyrrolidine-2,5-dione hydrochloride: Similar structure but with an aminoethyl group instead of aminopropyl, leading to variations in chemical behavior and applications.

    Pyrrolizines and Pyrrolidine-2-one: Other derivatives of the pyrrolidine ring with distinct functional groups and properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISYLWGHBGKWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C(=O)CCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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